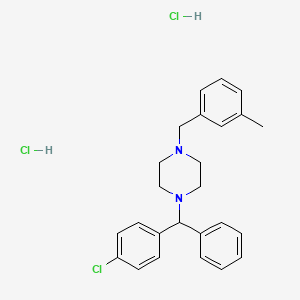

Meclizine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Repurposing for New Therapeutic Targets:

- Achondroplasia: A recent Phase 1b study investigated meclizine's potential for treating achondroplasia, a genetic disorder causing dwarfism. The study found that meclizine inhibited fibroblast growth factor receptor 3 (FGFR3), a key player in achondroplasia development, suggesting its potential as a therapeutic agent. [Source: ]

- Neurodegenerative Diseases: Research suggests meclizine might offer neuroprotective benefits in models of Parkinson's and Huntington's diseases. Its anticholinergic and antihistaminic properties could potentially mitigate neurodegeneration. Further investigations are needed to confirm these findings and explore clinical applications. [Source: ]

Understanding Mechanisms of Action:

- Histamine H1 Receptor Interaction: Despite its long clinical use, the precise details of meclizine's interaction with the histamine H1 receptor, its primary target, remained unclear. A recent study using microcrystal electron diffraction (MicroED) successfully determined the three-dimensional crystal structure of meclizine, providing insights into its binding mechanism with the H1 receptor. [Source: ]

- Mitochondrial and Cellular Effects: Meclizine exhibits various cellular effects beyond histamine receptor antagonism. Studies suggest it can modulate mitochondrial respiration and increase glycolysis, potentially contributing to its neuroprotective and antiemetic properties. Further research is needed to fully elucidate these mechanisms.

Drug Development and Optimization:

- Formulations and Delivery Systems: Researchers are exploring novel formulations and delivery systems for meclizine to improve its bioavailability, onset of action, and patient compliance. Sublimated fast-dissolving tablets and cyclodextrin inclusion complexes are some examples of such advancements. [Source: ]

- Drug Repurposing and Combination Therapies: Meclizine's diverse pharmacological properties and safety profile make it a potential candidate for drug repurposing in various disease contexts. Additionally, combining meclizine with other therapeutic agents could offer synergistic effects for specific conditions.

Meclizine dihydrochloride is a first-generation antihistamine primarily used to prevent and treat motion sickness and vertigo. It operates as a histamine H1 receptor antagonist, blocking the effects of histamine in the body, which contributes to its antiemetic properties. Meclizine is chemically characterized by the formula and has a molar mass of approximately 390.96 g/mol. The compound is relatively insoluble in water but freely soluble in organic solvents like chloroform and pyridine .

Meclizine acts primarily by blocking histamine H1 receptors in the central nervous system []. Histamine is a chemical involved in various bodily functions, including allergic reactions and inner ear signaling. By blocking these receptors, meclizine reduces nausea, vomiting, and dizziness associated with motion sickness and inner ear problems [].

Meclizine dihydrochloride undergoes various metabolic transformations in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Key metabolic pathways include aromatic hydroxylation and benzylic oxidation, leading to multiple metabolites, with norchlorcyclizine being the principal metabolite identified in animal studies . In terms of synthesis, meclizine can be produced through halogenation reactions followed by N-alkylation processes involving piperazine derivatives .

The primary mechanism of action for meclizine dihydrochloride involves antagonism of the H1 histamine receptors, which inhibits neurotransmission related to vestibular stimulation and reduces excitability in the labyrinth system. This action helps alleviate symptoms of nausea and dizziness associated with motion sickness. Additionally, meclizine may exert anticholinergic effects, contributing further to its antiemetic capabilities .

The synthesis of meclizine dihydrochloride involves several steps:

- Halogenation: (4-Chlorophenyl)-phenylmethanol is treated with thionyl chloride.

- Acetylation: The product is then reacted with acetylpiperazine.

- Cleavage: The acetyl group is cleaved using diluted sulfuric acid.

- N-Alkylation: The final step involves N-alkylation of the piperazine ring using either 3-methylbenzyl chloride or through a reductive N-alkylation process with 3-methylbenzaldehyde, utilizing hydrogen and Raney nickel as a catalyst .

Meclizine dihydrochloride is widely used in clinical settings for:

- Motion Sickness: It effectively prevents and treats symptoms associated with travel-related nausea.

- Vertigo: It alleviates dizziness resulting from vestibular disorders.

- Other Conditions: Occasionally used off-label for conditions such as nausea related to chemotherapy or postoperative recovery .

Meclizine dihydrochloride has several known interactions:

- Drug Interactions: Co-administration with monoamine oxidase inhibitors can enhance its anticholinergic effects. Caution is advised when combined with other CNS depressants such as alcohol or sedatives due to additive effects on drowsiness and impaired coordination .

- Food Interactions: While no significant interactions with food are noted, taking meclizine with food can slightly increase its bioavailability in children .

Similar Compounds: Comparison

Meclizine dihydrochloride shares structural similarities with several other antihistamines, particularly those within the piperazine class. Here are some comparable compounds:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Buclizine | Similar structure; used for similar indications | Less commonly prescribed; different pharmacokinetics |

| Cyclizine | Close structural analog; also an antihistamine | More potent in some cases for motion sickness |

| Hydroxyzine | Antihistamine with anxiolytic properties | Broader use in anxiety disorders |

| Dimenhydrinate | Combination of diphenhydramine and 8-chlorotheophylline | Often used for similar indications but has different side effects |

Meclizine dihydrochloride stands out due to its specific action on vestibular pathways, making it particularly effective for motion sickness while having a lower sedative effect compared to some other first-generation antihistamines .

Meclizine dihydrochloride exerts a unique bipartite effect on cellular energy metabolism by simultaneously suppressing mitochondrial oxidative phosphorylation and enhancing glycolytic activity. This metabolic toggling was first identified through observations that meclizine reduced oxygen consumption in intact cells but not in isolated mitochondria, suggesting an indirect mechanism [1] [6]. Subsequent metabolomic profiling revealed that meclizine treatment induces a rapid accumulation of phosphoethanolamine, an intermediate in the Kennedy pathway of phosphatidylethanolamine biosynthesis [1] [6].

The compound directly inhibits cytidine triphosphate:phosphoethanolamine cytidylyltransferase (PCYT2), the rate-limiting enzyme in the Kennedy pathway [1] [6]. This inhibition creates a metabolic bottleneck, causing phosphoethanolamine to accumulate to levels that impair mitochondrial complex I function [1] [6]. Concurrently, meclizine upregulates 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a critical activator of phosphofructokinase, thereby increasing fructose-2,6-bisphosphate levels and accelerating glycolytic flux [2] [4].

Table 1: Metabolic Effects of Meclizine Dihydrochloride

| Parameter | Effect Size | Cellular Consequence |

|---|---|---|

| PCYT2 Activity | ↓ 80% | Phosphoethanolamine accumulation |

| PFKFB3 Protein Levels | ↑ 40% | Glycolytic rate doubling |

| Mitochondrial OCR | ↓ 60% | Reduced ROS production |

This dual mechanism creates a preconditioned state where cells become less dependent on oxidative phosphorylation while maintaining ATP production through aerobic glycolysis. In neuronal models, this shift prevents apoptosis induced by mitochondrial toxins such as 6-hydroxydopamine [2] [4].

Kennedy Pathway Modulation via Phosphoethanolamine Accumulation

The Kennedy pathway modulation represents a novel pharmacological target of meclizine dihydrochloride. By inhibiting PCYT2, the compound disrupts the conversion of phosphoethanolamine to CDP-ethanolamine, leading to intracellular phosphoethanolamine concentrations exceeding 300% of baseline levels [1] [6]. This accumulation has two critical consequences:

- Direct Mitochondrial Effects: Phosphoethanolamine acts as an endogenous inhibitor of respiratory chain complex I, reducing electron transport efficiency without causing complete respiratory collapse [1] [6].

- Membrane Remodeling: The Kennedy pathway blockade decreases phosphatidylethanolamine synthesis, altering mitochondrial membrane composition and reducing cristae density, thereby limiting proton gradient formation [1] [6].

Notably, this metabolic modulation occurs within minutes, distinguishing it from transcriptional regulation mechanisms [1] [6]. The rapid kinetics suggest phosphoethanolamine serves as both a metabolic intermediate and a signaling molecule in meclizine's preconditioning effects.

Tissue-Specific ATP Preservation Strategies During Ischemic Insults

Meclizine dihydrochloride demonstrates remarkable tissue selectivity in preserving ATP during ischemic challenges. In neuronal tissue, the compound maintains ATP at 85% of baseline levels during oxygen-glucose deprivation by:

- Increasing glycolytic ATP production 2.5-fold through PFKFB3-mediated activation of phosphofructokinase [2] [4]

- Reducing ATP consumption via mitochondrial membrane hyperpolarization (ΔΨm increase of 15 mV) [2] [4]

- Preventing reactive oxygen species (ROS)-induced ATP depletion through enhanced NADPH and glutathione recycling [3]

In cardiac tissue, micro-positron emission tomography studies show a 40% increase in glucose uptake within the ischemic penumbra, correlating with improved post-ischemic functional recovery [5] [7]. This tissue-specific efficacy arises from differential expression of PFKFB3 isoforms and varying dependencies on Kennedy pathway metabolites across organs.

Table 2: Tissue-Specific Metabolic Responses

| Tissue | Glycolytic Increase | ATP Preservation | Key Mechanism |

|---|---|---|---|

| Neuronal | 220% | 85% | PFKFB3 upregulation |

| Cardiac | 180% | 78% | Enhanced glucose uptake |

| Renal | 150% | 65% | Phosphoethanolamine accumulation |

These findings underscore meclizine dihydrochloride's potential as a preconditioning agent, particularly in stroke and myocardial infarction models where rapid metabolic adaptation determines cellular survival [5] [7].

Microcrystal Electron Diffraction Analysis of Crystalline Forms

The crystalline structure of meclizine dihydrochloride has been successfully determined using microcrystal electron diffraction, a revolutionary technique that enables structural analysis of crystals that are merely a billionth the size required for traditional single-crystal diffraction methods [1] [2]. This achievement is particularly significant given that conventional crystallographic approaches had previously failed to resolve the structure of this pharmaceutically important compound [2]. The microcrystal electron diffraction analysis revealed that meclizine dihydrochloride crystallizes in a centrosymmetric monoclinic space group designated as P2₁/c, establishing fundamental parameters for understanding its solid-state behavior [1] [3].

The unit cell parameters determined through this analysis provide precise dimensional characteristics of the crystal lattice. The crystallographic data reveal unit cell dimensions of a = 14.39 Å, b = 7.19 Å, and c = 24.52 Å, with angles of α = 90.000°, β = 101.958°, and γ = 90.000° [1] [3]. The structure determination achieved a resolution of 0.96 Å, allowing for accurate positioning of heavier atoms within the charge density map [1]. The final refinement yielded an R₁ value of 17.89%, indicating the reliability of the structural model despite the challenges associated with analyzing radiation-sensitive crystals [1].

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimension a | 14.39 Å |

| Unit Cell Dimension b | 7.19 Å |

| Unit Cell Dimension c | 24.52 Å |

| Angle α | 90.000° |

| Angle β | 101.958° |

| Angle γ | 90.000° |

| Resolution | 0.96 Å |

| Final R₁ Value | 17.89% |

The crystal structure analysis revealed the presence of two racemic enantiomers, designated as 1R and 1S, within the unit cell [1] [2]. These enantiomers organize themselves into repetitive double layers within the crystal lattice, creating a sophisticated packing arrangement that is stabilized through multiple intermolecular interactions [1] [2]. The packing architecture demonstrates the formation of strong nitrogen-hydrogen to chloride hydrogen bonding interactions, complemented by weaker carbon-hydrogen to chloride interactions and pi-stacking arrangements [1] [2]. This complex network of interactions contributes to the overall stability of the crystalline form and influences the compound's physical properties.

The molecular architecture of meclizine dihydrochloride consists of distinct structural components that are characteristic of piperazine-class antihistamines. The compound contains phenyl, chlorophenyl, and piperazine rings that are connected through a chiral carbon center, with a methylbenzyl group linked to the opposite side of the piperazine ring [1]. This arrangement creates a three-dimensional molecular framework that is essential for biological activity. The carbon-carbon bond lengths within the structure range from 1.47 Å to 1.57 Å, excluding phenyl rings, while carbon-nitrogen bond lengths span from 1.40 Å to 1.55 Å [1]. The carbon-carbon-nitrogen and carbon-nitrogen-carbon bond angles maintain nearly perfect sp³ geometry, with an average value of 112.0 ± 4.0° throughout the molecular structure [1].

Piperazine Ring Orientation in Histamine H1 Receptor Binding Pocket

The piperazine ring system within meclizine dihydrochloride exhibits a highly conserved chair conformation that plays a critical role in its interaction with the histamine receptor binding pocket [1]. Structural analysis reveals that the heterocyclic piperazine rings maintain specific torsion angles that contribute to their rigid three-dimensional arrangement. The nitrogen-carbon-carbon-nitrogen torsion angles for both enantiomers are ± 57.8° and ± 63.7°, respectively, which are characteristic of an optimal chair conformation [1]. This geometric arrangement is further validated by the distances between nitrogen atoms and the mean plane of the carbon framework, measuring 0.72 Å and 0.65 Å for the respective nitrogen positions [1].

The rigid conformation of the piperazine ring system appears to be a conserved structural feature among antihistamine compounds, as demonstrated by comparative analysis with related structures. Similar chair conformations have been observed in other piperazine-class antihistamines, including buclizine monohydrochloride monohydrate and levocetirizine dihydrochloride, suggesting that this structural motif is unaffected by different charge states or crystalline environments [1]. This consistency indicates that the piperazine ring orientation is intrinsically stable and represents an optimal geometry for receptor binding interactions.

Molecular docking studies have provided crucial insights into the binding mechanism of meclizine with the histamine receptor [1] [2]. These computational analyses reveal specific interactions between the compound and the receptor binding pocket, demonstrating how the rigid piperazine ring orientation facilitates optimal positioning within the active site. The docking results show that meclizine adopts a conformation that maximizes favorable interactions with key amino acid residues while minimizing steric clashes [1] [2]. Comparative analysis between meclizine and levocetirizine, a second-generation antihistamine, reveals conserved binding sites within the histamine receptor, suggesting common structural requirements for effective antagonist activity [1] [2].

| Structural Feature | Measurement | Significance |

|---|---|---|

| Nitrogen-Carbon-Carbon-Nitrogen Torsion Angle 1 | ± 57.8° | Chair conformation maintenance |

| Nitrogen-Carbon-Carbon-Nitrogen Torsion Angle 2 | ± 63.7° | Chair conformation maintenance |

| Distance N1 to Carbon Plane | 0.72 Å | Piperazine ring geometry |

| Distance N2 to Carbon Plane | 0.65 Å | Piperazine ring geometry |

| Carbon-Carbon-Nitrogen Bond Angle Average | 112.0 ± 4.0° | sp³ Geometry optimization |

The binding pocket analysis demonstrates that the piperazine ring orientation is crucial for establishing proper receptor-ligand contacts. The chair conformation positions the nitrogen atoms in optimal locations for hydrogen bonding and electrostatic interactions with complementary residues in the binding site. This arrangement allows for the formation of stable receptor-ligand complexes while maintaining the flexibility necessary for induced-fit binding mechanisms. The structural data suggest that any significant deviation from the observed chair conformation would likely result in reduced binding affinity and compromised therapeutic efficacy.

Halogen Bonding Networks with Conserved Tryptophan Residues

The chlorophenyl group within meclizine dihydrochloride participates in specialized halogen bonding interactions that contribute significantly to receptor binding specificity and affinity. While the crystallographic analysis primarily focuses on the solid-state structure, the positioning of the chlorine substituent suggests its potential for forming directional halogen bonds with electron-rich regions of target proteins [1]. The chlorophenyl moiety is strategically positioned within the molecular framework to enable optimal geometric arrangements for halogen bonding when the compound adopts its receptor-bound conformation.

The crystal packing analysis reveals multiple chloride interactions that provide insights into the compound's potential for forming halogen bonds in biological systems. Strong nitrogen-hydrogen to chloride hydrogen bonding interactions dominate the crystal lattice, while weaker carbon-hydrogen to chloride interactions contribute to the overall stability [1] [2]. These interactions demonstrate the electron-accepting capacity of the chloride ions and suggest similar behavior may occur between the chlorophenyl group and electron-rich residues in protein binding sites.

Molecular modeling studies of the histamine receptor complex indicate that conserved aromatic residues, particularly tryptophan, may serve as interaction partners for halogen bonding networks [1] [2]. Tryptophan residues possess electron-rich indole ring systems that can act as halogen bond acceptors, forming stabilizing interactions with the chlorophenyl group of meclizine dihydrochloride. The comparison between meclizine and levocetirizine binding modes reveals conserved binding sites that likely include these critical tryptophan residues [1] [2]. This conservation suggests that halogen bonding interactions with specific tryptophan residues represent a fundamental mechanism for antihistamine receptor recognition.

The geometric requirements for effective halogen bonding impose constraints on the relative positioning of the chlorophenyl group and target tryptophan residues. Optimal halogen bonds typically exhibit specific angular preferences and distance requirements that must be satisfied for significant binding contributions. The structural flexibility observed in the meclizine molecule, particularly around the chiral carbon connecting the major ring systems, likely facilitates the conformational adjustments necessary to achieve optimal halogen bonding geometries within the receptor binding pocket. This adaptability represents a crucial factor in the compound's ability to form stable receptor complexes while maintaining specificity for the histamine receptor over other related targets.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (95.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

163837-34-1

1104-22-9

Wikipedia

Use Classification

General Manufacturing Information

Dates

Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations

Gowramma Byran, Senthil Kumar Ramachandran, Kaviarasan Lakshmanan, Kalirajan Rajagopal, Meyyanathan Subramania NainarPMID: 33291999 DOI: 10.1080/03639045.2020.1862174

Abstract

An enantiomeric separation of meclizine enantiomers by liquid chromatography with tandem mass spectrometry LC-MS method was developed and validated for the analysis of Meclizine enantiomers. Enantiomeric resolution of the drug products were successfully achieved on a Phenomenex® lux cellulose 1 C18 (250 mm × 4.6 mm i.d, 5 µm particle size) column with mobile phase consisting of acetonitrile: 5 mM ammonium format pH (5.5) adjusted with formic acid (90:10) (v/v), and a flow rate of 0.4 mL/min. The developed method provided linear responses within the concentration range 1-5 ng/mL, and regression analysis showed a correlation coefficient value (r) of 0.999. The optimized mobile phase separated (+) Meclizine at 1.58 min and (-) Meclizine at 2.20 min, respectively. The LC/MS method was validated as per ICH guidelines with respect to specificity, precision, linearity and robustness. Limit of detection (LOD) and limit of quantification (LOQ) were found to be 1.0 ng/mL and 5.0 ng/mL respectively. The proposed method is suitable for analysis of meclizine enantiomers in pharmaceutical formulations and quality control analysis.

Bioanalytical chiral chromatographic technique and docking studies for enantioselective separation of meclizine hydrochloride: Application to pharmacokinetic study in rabbits

Prachi Raikar, Bannimath Gurupadayya, Subhankar P Mandal, Rishitha Narhari, Sripuram Subramanyam, Gunnam Srinivasu, Surulivel Rajan, Matcha Saikumar, Sairam KogantiPMID: 32567097 DOI: 10.1002/chir.23241

Abstract

Enantiomeric resolution and molecular docking studies of meclizine hydrochloride on polysaccharide-based chiral stationary phase comprising cellulose tris(4-methylbenzoate) chiral selector (150 × 4.6 mm, 3.0 μm) were presented. The mobile phase used was acetonitrile:10mM ammonium bicarbonate (95:05, v/v). The developed technique was used to perform the enantioselective assay of meclizine hydrochloride in its marketed formulation. The elution order of meclizine hydrochloride enantiomers was determined by docking studies. Target compound was extracted from rabbit plasma using protein precipitation technique, followed by development of bioanalytical chiral separation method using the same matrix. Application of the method to determine pharmacokinetic parameters of meclizine hydrochloride enantiomers was performed using Phoenix WinNonlin 8.1 software. The results demonstrated stereoselective disposition of meclizine hydrochloride enantiomers in rabbits.Meclizine ameliorates memory deficits in streptozotocin-induced experimental dementia in mice: role of nuclear pregnane X receptors

Harmandeep Singh, Rupinder Kaur Sodhi, Simerjeet Kaur Chahal, Jitender MadanPMID: 31935134 DOI: 10.1139/cjpp-2019-0421

Abstract

Pregnane X receptors (PXRs) regulate the expression of ATP-binding cassette proteins transporters and organic anion transporting polypeptides responsible for influx/efflux of xenobiotics across the brain. Ligand activation of PXR augments the expression of P-gp and promotes amyloid-β clearance across the blood-brain barrier. Dementia was induced in mice by intacerebroventricular administration of streptozotocin (STZ) followed by treatment with meclizine, a PXR agonist, and subsequently exposed to the Morris water maze test and biochemical and histopathological analysis to evaluate the effect on cognition. STZ-treated mice exhibited significant enhancement in brain thiobarbituric acid reactive species, interleukin-1β, tumour necrosis factor-α, myeloperoxidase, and acetylcholinestrase activity in addition to diminution in glutathione levels and superoxide dismutase activity in comparison to untreated mice. Administration of meclizine to STZ mice recuperated cognition and biochemical alterations. Concomitant administration of ketoconazole, a PXR antagonist, with meclizine prevented the protective effects. The upshots of our study proclaim that meclizine protects cognitive deficits by virtue of its antioxidant, anticholinesterase, and antiinflammatory properties. Results also signify the potential of PXR in neuroprotective actions of meclizine in dementia.Pharmacokinetics and safety after once and twice a day doses of meclizine hydrochloride administered to children with achondroplasia

Hiroshi Kitoh, Masaki Matsushita, Kenichi Mishima, Tadashi Nagata, Yasunari Kamiya, Kohei Ueda, Yachiyo Kuwatsuka, Hiroshi Morikawa, Yasuhiro Nakai, Naoki IshiguroPMID: 32282831 DOI: 10.1371/journal.pone.0229639

Abstract

Achondroplasia (ACH) is the most common short-limbed skeletal dysplasia caused by activating mutations in the fibroblast growth factor receptor 3 (FGFR3) gene. We identified that meclizine hydrochloride inhibited FGFR3 signaling in various chondrocytic cells and promoted longitudinal bone growth in mouse model of ACH. Meclizine has safely been used for more than 50 years, but it lacks the safety data for repeated administration and pharmacokinetics (PK) when administered to children. We performed a phase Ia study to evaluate the PK and safety of meclizine administered orally to ACH children. Twelve ACH children aged from 5 to younger than 11 years were recruited, and the first 6 subjects received once a day of meclizine in the fasted condition, subsequent 6 subjects received twice a day of meclizine in the fed condition. Meclizine was well tolerated in ACH children with no serious adverse events. The mean Cmax, Tmax, AUC0-24h, t1/2 during 24 hours in the fasted condition were 130 ng/mL, 1.7 hours, 761 ng·h/mL, and 8.5 hours respectively. The simulation of repeated administration of meclizine for 14 days demonstrated that plasma concentration apparently reached steady state around 10 days after the first dose both at once a day and twice a day administration. The AUC0-10h of the fasting and fed condition were 504 ng·h/mL and 813 ng·h/mL, respectively, indicating exposure of meclizine increased with the diet. Although higher drug exposure was confirmed in ACH children compared to adults, a single administration of meclizine seemed to be well tolerated.Nanotechnology based blended chitosan-pectin hybrid for safe and efficient consolidative antiemetic and neuro-protective effect of meclizine hydrochloride in chemotherapy induced emesis

Alaa H Salama, Heba Elmotasem, Abeer A A SalamaPMID: 32423876 DOI: 10.1016/j.ijpharm.2020.119411

Abstract

The aim of this study was to formulate an easily-administered, safe and effective dosage form loaded with meclizine for treatment of chemotherapy-induced nausea and vomiting (CINV) through the buccal route. CINV comprises bothersome side effects accompanying cytotoxic drugs administration in cancer patients. Meclizine was loaded in chitosan-pectin nanoparticles which were further incorporated within a buccal film. Different formulations were prepared based on a 2.3

full factorial study using Design Expert®8. The optimum formulation possessed favorable characters regarding its particle size (129 nm), entrapment efficiency (90%) and release profile. Moreover, its permeation efficiency through sheep buccal mucosa was assessed via Franz cell diffusion and confocal laser microscopy methods. Enhanced permeation was achieved compared with the free drug form. In-vivo performance was assessed using cyclophosphamide induced emesis. The proposed formulation exerted significant relief of the measured responses (reduced body weight and motor coordination, elevated emesis, anorexia, proinflammatory mediators and neurotransmitters that were also associated with scattered degenerated neurons and glial cells). The developed formulation ameliorated all behavioral, biochemical and histopathological changes induced by cyclophosphamide. The obtained data were promising suggesting that our bioadhesive formulation can offer an auspicious medication for treating distressing symptoms associated with chemotherapy for cancer patients.

The effects of meclizine on motion sickness revisited

Tobias Wibble, Johanna Engström, Luca Verrecchia, Tony PansellPMID: 32077140 DOI: 10.1111/bcp.14257

Abstract

Antihistamines make up the first line of treatments against motion-sickness. Still, their efficacy and specific mechanism have come into question. The aim of this study was to investigate the effect of meclizine on motion-sensitivity.This study was carried out as a triple-blinded randomized trial involving 12 healthy subjects who were exposed to (i) vestibular (VES), (ii) visual (VIS) and (iii) visual-vestibular (VIS+VES) stimulations in the roll plane. Subjects were divided into 2 groups by stratified randomization, receiving either meclizine or a placebo. Stimulations were carried out before, and after, drug administration, presented at 2 intensity levels of 14 and 28°/s

. Eye movements were tracked, and torsional slow-phase velocities, amplitudes and nystagmus beats were retrieved. Subjects initially graded for their motion-sickness susceptibility.

Susceptibility had no effect on intervention outcome. Despite large variations, repeated ANOVAS showed that meclizine led to a relative increase in torsional velocity compared to placebo during vestibular stimulation for both intensities: 2.36 (7.65) from -0.01 (4.17) during low intensities, and 2.61 (6.67) from -3.49 (4.76) during high. The visual-vestibular stimuli yielded a decrease during low acceleration, -0.40 (3.87) from 3.75 (5.62), but increased during high, 3.88 (6.51) from -3.88 (8.55).

Meclizine had an inhibitory effect on eye movement reflexes for low accelerations during VIS+VES trials. This indicates that meclizine may not primarily work through sensory-specific mechanisms, but rather on a more central level. Practically, meclizine shows promise in targeting motion-sickness evoked by everyday activities, but its use may be counterproductive in high-acceleration environments.

A Medical Review of Fatal High-G U.S. Aerobatic Accidents

William D Mills, Richard M Greenhaw, Jennie M P WangPMID: 31666158 DOI: 10.3357/AMHP.5445.2019

Abstract

Exposure to high G force is a known safety hazard in military aviation as well as civilian aerobatic flight. Tolerance to high G forces has been well studied in military pilots, but there is little research directed at civilian pilots who may have medications or medical conditions not permitted in military pilots.In this case-control study, we identified 89 fatal high-G aerobatic accidents and 4000 fatal control accidents from 1995 through 2018 from the NTSB accident database and the FAA autopsy database. We retrieved medications and medical conditions from the FAA's pilot medical databases. Logistic regression models were used to explore the associations of drugs, medical conditions, height, and medical waivers with high-G accidents.

Seven drugs (alprazolam, clonidine, ethanol, meclizine, phentermine, triamterene, and zolpidem) reached statistical significance in our models, but had such small case counts that we consider these findings to be uncertain, except for ethanol, which was found in seven cases. Of these, only triamterene was known to the FAA. Statistically significant medical predictors included only alcohol abuse (seven cases) and liver disease (only two cases).

Our analysis found that the drug ethanol and the condition alcohol abuse are significantly associated with high-G accidents. Seven other factors were statistically significant, but should only be considered as hypothesis generating due to very low case counts. Our study does not suggest that restricting pilots with otherwise permissible medications or medical conditions from aerobatics is warranted.

QbD based Eudragit coated Meclizine HCl immediate and extended release multiparticulates: formulation, characterization and pharmacokinetic evaluation using HPLC-Fluorescence detection method

Faaiza Qazi, Muhammad Harris Shoaib, Rabia Ismail Yousuf, Fahad Siddiqui, Muhammad Iqbal Nasiri, Kamran Ahmed, Iyad Naeem Muhammad, Farrukh Rafiq AhmedPMID: 32913337 DOI: 10.1038/s41598-020-71751-y

Abstract

This study is based on the QbD development of extended-release (ER) extruded-spheronized pellets of Meclizine HCl and its comparative pharmacokinetic evaluation with immediate-release (IR) pellets. HPLC-fluorescence method was developed and validated for plasma drug analysis. IR drug cores were prepared from lactose, MCC, and PVP using water as granulating fluid. Three-level, three-factor CCRD was applied for modeling and optimization to study the influence of Eudragit (RL100-RS100), TEC, and talc on drug release and sphericity of coated pellets. HPLC-fluorescence method was sensitive with LLOQ 1 ng/ml and linearity between 10 and 200 ng/ml with R> 0.999. Pharmacokinetic parameters were obtained by non-compartmental analysis and results were statistically compared using logarithmically transformed data, where p > 0.05 was considered as non-significant with a 90% CI limit of 0.8-1.25. The AUC

and AUC

of ER pellets were not significantly different with geometric mean ratio 1.0096 and 1.0093, respectively. The C

of IR pellets (98.051 ng/ml) was higher than the ER pellets (84.052 ng/ml) and the T

of ER pellets (5.116 h) was higher than the IR pellets (3.029 h). No significant food effect was observed on key pharmacokinetic parameters of ER pellets. Eudragit RL100 (6%) coated Meclizine HCl pellets have a potential therapeutic effect for an extended time period.

The effect of anti-emetic drugs on rat embryonic heart activity

Helen E Ritchie, Isabelle Broström Huss, William S WebsterPMID: 31199962 DOI: 10.1016/j.reprotox.2019.06.002

Abstract

Nausea and vomiting of pregnancy (NVP) is the most common medical complaint during pregnancy affecting up to 70% of pregnant women worldwide. Some antiemetic medications (AEM) (droperidol, domperidone, granisetron, metoclopramide and trifluoperazine) used to treat NVP have the unwanted side effect of hERG blockade. The hERG potassium channel is essential for normal heart rhythm in both the adult human and the human and rat embryo. Animal studies show hERG blockade in the embryo causes bradycardia and arrhythmia leading to cardiovascular malformations and other birth defects. Whole rat embryo in vitro culture was used to determine the effect of the above listed AEM and meclizine on the heart rate of Gestational day 13 rat embryos. These embryos are similar in size and heart development to 5-6-week human embryo. The results showed that all of the AEMs caused a concentration-dependent bradycardia. Droperidol had the lowest margin of safety.6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase Suppresses Neuronal Apoptosis by Increasing Glycolysis and "cyclin-dependent kinase 1-Mediated Phosphorylation of p27 After Traumatic Spinal Cord Injury in Rats

Liansheng Gao, Chun Wang, Bing Qin, Tao Li, Weilin Xu, Cameron Lenahan, Guangyu Ying, Jianru Li, Tengfei Zhao, Yongjian Zhu, Gao ChenPMID: 32841050 DOI: 10.1177/0963689720950226